molecular formula C16H19N3 B581659 2-(N-Benzylamino)-4-pyrrolidinopyridine CAS No. 1352318-24-1

2-(N-Benzylamino)-4-pyrrolidinopyridine

Cat. No.: B581659
CAS No.: 1352318-24-1
M. Wt: 253.349
InChI Key: URJLSEHSDBWJIN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(N-Benzylamino)-4-pyrrolidinopyridine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Catalytic Applications

  • Selective Palladium-Catalyzed Amination of 4-Chloropyridines:
    • The compound is involved in the synthesis of a variety of 4- N -benzylamino-2- N -phenyl-pyridines through a Pd-assisted cross-coupling process, employing the Josiphos ligand to yield desired products effectively. This process is significant for its rapid completion and high conversion rate, making it a valuable method in synthetic chemistry (Hawkins et al., 2014).

Modification for Biological Properties

  • Methylation for Enhancing Analgesic Properties:
    • The compound is studied for the potential enhancement of biological properties, specifically its analgesic effects. By modifying the pyridine moiety and analyzing the impact of substituent displacement, researchers have observed increased biological activity in certain derivatives, particularly in para-substituted derivatives (Ukrainets et al., 2015).

Heterocyclic Synthesis

  • Synthesis of Tetrahydro-2-Benzazepine Derivatives:
    • The compound serves as a starting material in the synthesis of new tetrahydro-2-benzazepine derivatives containing a pyridine ring. This process involves the intramolecular cyclization of aminobutenes, leading to the formation of several amides and heterocycles, highlighting its versatility in creating bioactive agents for various therapeutic applications (Castro et al., 2002).

Alzheimer's Disease Research

  • Development of Multifunctional Agents for Alzheimer's Disease:
    • The compound is part of the structure of multifunctional agents being developed for the potential treatment of Alzheimer's disease. It's involved in the formation of derivatives that are screened for activities against Alzheimer's disease pathologies, like anti-cholinesterase and anti-Aβ-aggregation activities. This research is crucial for finding novel treatments for this progressive neurological disorder (Mohamed et al., 2012).

Safety and Hazards

The safety and hazards associated with “2-(N-Benzylamino)-4-pyrrolidinopyridine” are not explicitly mentioned in the sources I found .

Biochemical Analysis

Biochemical Properties

2-(N-Benzylamino)-4-pyrrolidinopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress modulation and cytokine secretion . These interactions are crucial as they can influence the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of peripheral blood mononuclear cells and modulate cytokine secretion . Additionally, it has been observed to impact ATP levels and oxidative stress markers, indicating its role in cellular energy metabolism and redox balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for its potential therapeutic effects in neurological disorders . The compound also influences gene expression, further contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound’s effects can change over time. For instance, its memory-enhancing potential in mice was significant over a specific period . Long-term studies have also indicated its stability and sustained effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance memory and cognitive function, while higher doses may lead to toxic or adverse effects . These findings are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the levels of metabolites. For example, it has been shown to affect amino acid metabolism, which is essential for its role in cellular processes and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. These interactions are essential for understanding its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJLSEHSDBWJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718440
Record name N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-24-1
Record name N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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